molecular formula C13H18ClNO4S B011865 ((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) CAS No. 105892-13-5

((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1)

Cat. No. B011865
M. Wt: 319.8 g/mol
InChI Key: XJQIJANVRFEVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has been found to have potential therapeutic applications due to its unique chemical structure and mechanism of action.

Mechanism Of Action

The mechanism of action of ((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, the compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, the compound has also been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Furthermore, the compound has also been shown to exhibit antimicrobial activity against various microorganisms such as Staphylococcus aureus and Escherichia coli.

Advantages And Limitations For Lab Experiments

((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize and purify. In addition, the compound has been found to exhibit low toxicity in vitro and in vivo. However, one limitation of the compound is that it is not very soluble in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of ((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1). One direction is to further investigate the mechanism of action of the compound in order to identify its molecular targets. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in vivo in order to determine its potential as a therapeutic agent. Additionally, the compound could be further modified in order to improve its solubility and potency. Finally, the compound could be studied for its potential as a drug delivery system for various therapeutic agents.

Synthesis Methods

The synthesis of ((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) involves the reaction of 4-chlorobenzenethiol with chloroacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with ethylene oxide to form the final compound. This method of synthesis has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and microbial infections. The compound has been found to exhibit anti-inflammatory, antimicrobial, and anticancer activities in vitro and in vivo. In addition, the compound has also been studied for its potential as a drug delivery system due to its unique chemical structure.

properties

CAS RN

105892-13-5

Product Name

((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1)

Molecular Formula

C13H18ClNO4S

Molecular Weight

319.8 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanylacetic acid;2-(1,3-oxazolidin-3-yl)ethanol

InChI

InChI=1S/C8H7ClO2S.C5H11NO2/c9-6-1-3-7(4-2-6)12-5-8(10)11;7-3-1-6-2-4-8-5-6/h1-4H,5H2,(H,10,11);7H,1-5H2

InChI Key

XJQIJANVRFEVNS-UHFFFAOYSA-N

SMILES

C1COCN1CCO.C1=CC(=CC=C1SCC(=O)O)Cl

Canonical SMILES

C1COCN1CCO.C1=CC(=CC=C1SCC(=O)O)Cl

Other CAS RN

105892-13-5

synonyms

((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1)

Origin of Product

United States

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